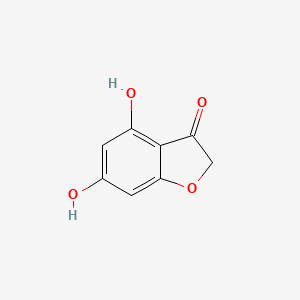










|
REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[CH:5]=1.[CH2:15](Br)[CH:16]=[C:17]([CH3:19])[CH3:18]>CO>[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[C:5]=1[CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18].[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[CH:5]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(=CC2=C1C(CO2)=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C(C)C)Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
methanol was removed in vacuo, and ethyl acetate (200 ml)
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
by adding dilute hydrochloric acid (1M, 50 ml)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product mixture as a yellow foam
|
|
Type
|
WASH
|
|
Details
|
Silica gel chromatography eluting with a mixture of ethyl acetate and hexanes (1:2)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=CC2=C1C(CO2)=O)O)CC=C(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.25 g | |
| YIELD: PERCENTYIELD | 29.5% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=CC2=C1C(CO2)=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.7 g | |
| YIELD: PERCENTYIELD | 23.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |